3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
CAS No.: 847403-01-4
Cat. No.: VC4589789
Molecular Formula: C25H22N4OS2
Molecular Weight: 458.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847403-01-4 |
|---|---|
| Molecular Formula | C25H22N4OS2 |
| Molecular Weight | 458.6 |
| IUPAC Name | 3-[[4-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C25H22N4OS2/c1-17-11-13-19(14-12-17)16-31-24-27-26-23(29(24)20-8-4-3-7-18(20)2)15-28-21-9-5-6-10-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3 |
| Standard InChI Key | QNDIWMJFVXDXKH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzothiazol-2(3H)-one moiety linked via a methylene bridge to a 1,2,4-triazole ring. The triazole subunit is substituted at the 4-position with an o-tolyl group (2-methylphenyl) and at the 5-position with a (4-methylbenzyl)thio group. This arrangement creates a planar benzothiazolone system conjugated to a sterically hindered triazole, influencing both electronic properties and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-[[4-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
| Molecular Formula | C₂₅H₂₂N₄OS₂ |
| Molecular Weight | 458.6 g/mol |
| CAS Registry Number | 847403-01-4 |
| SMILES | CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O |
The InChIKey (QNDIWMJFVXDXKH-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for computational drug design.
Synthesis and Characterization
Synthetic Routes
While explicit protocols for this compound remain unpublished, analogous 1,2,4-triazole derivatives are typically synthesized via cyclocondensation reactions. A plausible pathway involves:
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Formation of the triazole core: Reaction of a thiocarbazide with an o-tolyl-substituted hydrazine.
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S-alkylation: Introduction of the (4-methylbenzyl)thio group using 4-methylbenzyl chloride under basic conditions.
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Methylene bridge installation: Coupling the triazole with 3-(bromomethyl)benzo[d]thiazol-2(3H)-one via nucleophilic substitution .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | Thiocarbazide, o-tolylhydrazine, EtOH, reflux | Use of Dean-Stark trap for water removal |
| 2 | 4-Methylbenzyl chloride, K₂CO₃, DMF, 60°C | Excess alkylating agent (1.5 equiv) |
| 3 | 3-(Bromomethyl)benzothiazolone, DIPEA, THF | Slow addition to minimize dimerization |
Analytical Characterization
Post-synthetic validation employs:
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HPLC: Purity assessment (typically >95% for biological studies).
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¹H/¹³C NMR: Confirmation of substituent integration and regiochemistry. Key signals include:
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HRMS: Molecular ion peak at m/z 459.1264 ([M+H]⁺).
| Parameter | Prediction | Rationale |
|---|---|---|
| Lipophilicity (LogP) | 3.9 ± 0.5 | Aromatic substituents increase hydrophobicity |
| Solubility (Log S) | -4.2 | Limited by crystalline packing |
| CYP3A4 Inhibition | High probability | Triazole metabolism via oxidative pathways |
Physicochemical Properties
Solid-State Characteristics
While crystallographic data for this specific compound is unavailable, related structures ( , ) exhibit:
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Monoclinic systems (P1̄ or C2/c) with Z = 4–8.
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Intermolecular interactions: π-π stacking (3.8–4.2 Å) between benzothiazolone and triazole rings .
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or cyclodextrin formulations for in vitro studies.
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Photostability: Benzothiazolone chromophore susceptible to UV degradation (t₁/₂ ~4 hr under 365 nm) .
Applications and Future Directions
Current Research Applications
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Lead compound optimization: Fragment-based drug design targeting the triazole-thioether pharmacophore.
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Polymer science: As a photoinitiator in thiol-ene click chemistry (λₐᵦₛ 320–350 nm) .
Knowledge Gaps and Opportunities
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Crystallography: Single-crystal X-ray analysis needed to confirm conformation and non-covalent interactions.
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In vivo profiling: Pharmacokinetic studies in rodent models to assess bioavailability.
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Structure-activity relationships: Systematic variation of o-tolyl and benzylthio substituents.
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